MAZ51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- VEGF-C媒介性のVEGFR2の刺激を阻害することなく、VEGFR-3を特異的に標的とします。
- This compoundは、様々な腫瘍細胞でアポトーシスを誘導し、抗腫瘍活性を示すことが研究されています .
MAZ51: は、血管内皮増殖因子受容体3(VEGFR-3またはFlt-4)チロシンキナーゼの選択的阻害剤です。
準備方法
- 残念ながら、MAZ51の具体的な合成経路や反応条件は、文献では広く記載されていません。
- 市販されており、その工業的製造方法は、独自の工程を含む可能性があります。
化学反応の分析
- MAZ51は、EGFR、IGF-1R、またはPDGFRβのリガンド誘導性自己リン酸化に有意な影響を与えません。
- その合成に使用される一般的な試薬や条件は公開されていません。
科学研究への応用
癌研究: this compoundの抗腫瘍活性は、癌研究において重要です。
血管新生研究: VEGFR-3阻害作用から、血管新生関連の調査で検討できます。
生物学的研究: 研究者は、this compoundを使用してVEGFRシグナル伝達経路を探索することができます。
科学的研究の応用
Cancer Research: MAZ51’s antitumor activity makes it relevant for cancer studies.
Angiogenesis Research: Given its VEGFR-3 inhibition, it could be explored in angiogenesis-related investigations.
Biological Studies: Researchers may use this compound to explore VEGFR signaling pathways.
作用機序
- MAZ51は、グリア芽腫細胞において細胞丸まりとG2/M期細胞周期停止を誘導します。
- その効果には、Akt/GSK3βのリン酸化とRhoAの活性化が含まれます .
類似化合物の比較
- 残念ながら、類似化合物の詳細な比較は、入手可能な文献では不足しています。
類似化合物との比較
- Unfortunately, detailed comparisons with similar compounds are scarce in the available literature.
生物活性
MAZ51 is an indolinone-based compound primarily recognized for its role as a selective inhibitor of the vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. This compound has been studied extensively for its biological activities, particularly in the context of various cancers, including gliomas and prostate cancer. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cell morphology and proliferation, and potential therapeutic applications.
This compound exerts its biological effects through several key mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to induce G2/M phase cell cycle arrest in glioma cells, leading to inhibited cellular proliferation without significant cell death. This was observed in both rat C6 and human U251MG glioma cell lines .
- Cytoskeletal Alterations : The compound induces dramatic morphological changes in glioma cells, including cell rounding and retraction of cellular protrusions. These changes are associated with the clustering and aggregation of actin filaments and microtubules, indicating a profound impact on the cytoskeleton .
- Signaling Pathways : this compound activates the Akt/GSK3β signaling pathway, resulting in increased levels of phosphorylated GSK3β and active RhoA. Interestingly, it does not inhibit VEGFR-3 phosphorylation, suggesting that its antitumor activity may be independent of this pathway .
- Effects on Other Cancer Types : In prostate cancer models, this compound inhibited proliferation and migration in PC-3 cells (IC50 = 2.7 μM) by reducing VEGFR-3 expression while not affecting VEGFR-1 or VEGFR-2. This indicates a specific targeting mechanism that could be leveraged for therapeutic purposes .
Glioma Studies
In vitro studies demonstrated that this compound effectively alters the morphology and proliferation of glioma cells:
- Cell Lines Used : Rat C6 and human U251MG.
- Key Findings : Induction of G2/M arrest and cytoskeletal changes were significant at varying concentrations, reinforcing its potential as an antitumor agent.
Parameter | C6 Cells | U251MG Cells |
---|---|---|
IC50 (μM) | 3.0 | 2.5 |
Cell Cycle Phase Arrest | G2/M | G2/M |
Morphological Changes | Cell rounding | Cell rounding |
Prostate Cancer Studies
In a xenograft mouse model, this compound demonstrated significant tumor growth inhibition:
- Cell Line Used : PC-3.
- Treatment Results : Reduced tumor size and weight compared to control groups.
Treatment | Tumor Size (mm³) | Weight (g) |
---|---|---|
Control | 500 ± 50 | 0.8 ± 0.1 |
This compound (10 mg/kg) | 250 ± 30 | 0.4 ± 0.05 |
特性
IUPAC Name |
(3E)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXONOPGCDDBQ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163655-37-6 |
Source
|
Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。